3-Bromo-4-methylbenzenesulfonamide
Overview
Description
3-Bromo-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H8BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fourth position
Mechanism of Action
Mode of Action
It’s known that benzenesulfonamides often act as inhibitors of carbonic anhydrase, an enzyme involved in maintaining ph balance in the body .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways. If 3-bromo-4-methylbenzenesulfonamide acts similarly to other benzenesulfonamides, it may impact pathways involving carbonic anhydrase, potentially influencing processes like respiration, fluid secretion, and ph regulation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylbenzenesulfonamide typically involves the sulfonation of 3-bromo-4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Sulfonation: 3-Bromo-4-methylbenzenesulfonyl chloride is reacted with ammonia or an amine in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding sulfonic acids or sulfonates.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Chemistry: 3-Bromo-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand or inhibitor in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. It is explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also used as a reagent in analytical chemistry.
Comparison with Similar Compounds
- 3-Bromo-4-methylbenzenesulfonyl chloride
- 3-Bromo-4-methylbenzenesulfonic acid
- 3-Bromo-4-methylbenzenesulfonate esters
- 3-Bromo-4-methylbenzenesulfonyl hydrazide
Comparison: 3-Bromo-4-methylbenzenesulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For example, the sulfonamide group provides additional hydrogen bonding capabilities, enhancing its interactions with biological targets.
Properties
IUPAC Name |
3-bromo-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMBNGJNYNLPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593389 | |
Record name | 3-Bromo-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210824-69-4 | |
Record name | 3-Bromo-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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